1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a difluorobenzenesulfonyl group and a difluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl halides or difluoromethyl sulfonates under basic conditions.
Attachment of the Difluorobenzenesulfonyl Group: The final step involves the sulfonylation of the azetidine ring with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoromethyl group using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Substituted azetidines, difluoromethyl derivatives.
Scientific Research Applications
1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzenesulfonyl group can enhance the compound’s stability and bioavailability, while the azetidine ring may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-difluorobenzenesulfonyl)-3-methylazetidine: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(3,5-difluorobenzenesulfonyl)-3-(trifluoromethyl)azetidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(3,5-difluorobenzenesulfonyl)-3-(chloromethyl)azetidine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(3,5-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to the presence of both difluorobenzenesulfonyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential for diverse applications.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(3,5-difluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-1-8(12)3-9(2-7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDPIDERGCFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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